N'-Quinolin-8-YL-hydrazinium, chloride
Description
Contextual Significance within Quinoline (B57606) and Hydrazine (B178648) Derivative Chemistry
N'-Quinolin-8-YL-hydrazinium, chloride, often referred to in literature as 8-Hydrazinoquinoline hydrochloride, belongs to two important classes of organic compounds: quinolines and hydrazines. The quinoline moiety is a pharmacologically valuable scaffold found in numerous biologically active synthetic and natural products. mdpi.com For over a century, quinoline chemistry has been extensively studied, revealing a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comnih.gov This broad utility has established quinoline derivatives as privileged structures in medicinal chemistry. mdpi.comscispace.com
Concurrently, the hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as a crucial fragment for conferring various biological activities. mdpi.com The strategic combination of a quinoline system with a hydrazine group, as seen in this compound, creates a hybrid scaffold with significant potential. This molecular architecture is a key building block for developing diverse bioactive molecules, particularly in the search for new therapeutic agents. mdpi.comchemimpex.com
Overview of Structural Features and Reactivity Potential of this compound
The molecular structure of this compound consists of a hydrazine group (-NHNH₃⁺) attached to the 8th position of a quinoline ring, with a chloride anion balancing the charge. The parent molecule, 8-hydrazinylquinoline (B174681), is a bicyclic system comprising a pyridine (B92270) ring fused to a benzene (B151609) ring. nih.gov The hydrochloride salt form, which exists as monohydrochloride or dihydrochloride, enhances the compound's stability and handling characteristics for laboratory use. chemimpex.comscbt.comangelpharmatech.com
The reactivity of this compound is largely dictated by the hydrazine functional group. This group contains nucleophilic nitrogen atoms and can readily participate in condensation reactions with electrophilic centers, such as those in aldehydes and ketones, to form stable hydrazones. researchgate.net This reactivity is fundamental to its application as a synthetic intermediate. Furthermore, the proximity of the hydrazine group to the quinoline ring's nitrogen atom suggests potential for the molecule to act as a bidentate chelating agent for various metal ions, a property well-documented in the closely related 8-hydroxyquinoline (B1678124) derivatives. nih.govscispace.com
Table 1: Physicochemical Properties of 8-Hydrazinylquinoline (Free Base) Note: Data corresponds to the free base, not the chloride salt.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃ | nih.gov |
| Molecular Weight | 159.19 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Topological Polar Surface Area | 50.9 Ų | nih.gov |
Relevance of this compound as a Precursor in Organic Synthesis
This compound is a versatile and key intermediate in organic synthesis. chemimpex.com Its primary role is to serve as a foundational building block for constructing more complex molecules with desired properties. Researchers utilize its stable and easy-to-handle nature for efficient laboratory workflows. chemimpex.com
The compound is widely employed in the synthesis of novel hydrazide-hydrazone derivatives. mdpi.com For instance, a convergent synthesis approach may involve an amide-coupling reaction between an aryl hydrazone (derived from 8-hydrazinoquinoline) and a carboxylic acid to generate a diverse library of analogues for screening. mdpi.com Beyond this, its derivatives are explored in the development of non-conjugated alkenyl amides through cross-metathesis reactions, broadening the scope of accessible molecular structures for further functionalization. nih.gov This versatility makes it a valuable asset in medicinal chemistry and materials science research. chemimpex.com
Scope and Objectives of Academic Research on this compound
Academic research involving this compound is multifaceted, with objectives spanning several scientific disciplines:
Pharmaceutical Development : A primary focus is the use of this compound as an intermediate in the synthesis of novel pharmaceuticals. chemimpex.com Research efforts are particularly concentrated on developing new anti-cancer and anti-inflammatory drugs by creating and evaluating various derivatives. mdpi.comchemimpex.com
Biochemical Research : The compound and its derivatives are utilized in studies aimed at understanding fundamental biological processes. This includes exploring enzyme inhibition and protein interactions, which can shed light on disease mechanisms. chemimpex.com
Analytical Chemistry : In this field, this compound serves as a reagent in the preparation of fluorescent probes and dyes. chemimpex.com These tools are essential for analytical techniques that detect and quantify specific biomolecules in complex samples. chemimpex.com
Materials Science : The compound is also investigated for its potential application in the development of new materials, such as advanced polymers and coatings, to enhance properties like durability and environmental resistance. chemimpex.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
quinolin-8-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUQWIREEMZFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91004-61-4 | |
| Record name | Quinoline, 8-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91004-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for N Quinolin 8 Yl Hydrazinium, Chloride
Established Synthetic Pathways and Precursor Chemistry
The synthesis of N'-Quinolin-8-YL-hydrazinium, chloride is fundamentally reliant on the availability of its key precursor, 8-hydrazinylquinoline (B174681). nih.gov The established pathway to this hydrazinium (B103819) salt typically involves a two-step process: the synthesis of 8-hydrazinylquinoline followed by its conversion to the corresponding hydrazinium chloride.
The primary route to 8-hydrazinylquinoline often starts from 8-hydroxyquinoline (B1678124). nih.gov A common method involves the conversion of 8-hydroxyquinoline to 8-chloroquinoline, which is subsequently reacted with hydrazine (B178648) hydrate (B1144303). An alternative and widely used precursor is 8-aminoquinoline (B160924). The synthesis of 8-hydrazinylquinoline from 8-aminoquinoline can be achieved through diazotization followed by reduction.
Once 8-hydrazinylquinoline is obtained, its conversion to this compound is a straightforward acid-base reaction. Treatment of the basic 8-hydrazinylquinoline with hydrochloric acid results in the formation of the corresponding hydrazinium salt. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or water, from which the product can be precipitated and isolated.
A variety of synthetic methods for the quinoline (B57606) core structure have been developed over the years, which can be adapted for the synthesis of the necessary precursors. These include the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, and the Friedländer synthesis, which is the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group. ijpsjournal.com
Mechanistic Considerations in the Formation of this compound
The formation of this compound from 8-hydrazinylquinoline and hydrochloric acid is a classic acid-base reaction. The hydrazine moiety (-NHNH2) of 8-hydrazinylquinoline possesses basic lone pairs of electrons on its nitrogen atoms. The terminal nitrogen of the hydrazine group is generally more basic and available for protonation.
The mechanism involves the protonation of the terminal amino group of the hydrazine substituent by the proton from hydrochloric acid. The lone pair of electrons on the nitrogen atom attacks the hydrogen atom of the HCl molecule, leading to the formation of a new N-H bond and the chloride ion. The resulting N'-Quinolin-8-YL-hydrazinium cation and the chloride anion are then held together by electrostatic forces in the solid salt.
Quinolin-8-yl-NHNH₂ + HCl → [Quinolin-8-yl-NHNH₃]⁺Cl⁻
The stability of the resulting salt is a key consideration, and its formation is typically a thermodynamically favorable process.
Development and Optimization of Novel Synthetic Routes for this compound
Research into novel synthetic routes for quinoline derivatives is an active area, driven by the need for more efficient, cost-effective, and versatile methods. researchgate.net While specific novel routes for this compound are not extensively documented, advancements in the synthesis of its precursors can be directly applied.
One area of development is the use of palladium-catalyzed cross-coupling reactions to form the C-N bond in 8-aminoquinoline derivatives. These methods can offer higher yields and greater functional group tolerance compared to traditional methods. Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are being explored to streamline the production of quinoline-based compounds. researchgate.net For instance, a novel one-pot reaction involving reduction, cyclization, and dehydration of a nitrochalcone derivative using hydrazine hydrate in the presence of a Pd/C catalyst has been reported for the synthesis of a phenyl quinoline derivative. researchgate.net
Optimization of existing routes often focuses on reaction conditions such as temperature, solvent, and catalyst choice to improve yield and purity. For the final salt formation step, optimization might involve exploring different acid concentrations and crystallization techniques to obtain a product with desired physical properties.
Environmentally Benign (Green) Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. nih.gov These approaches focus on the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions. ijpsjournal.com
For the synthesis of the quinoline core, greener alternatives to the traditional Skraup and Friedländer syntheses are being investigated. ijpsjournal.com These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, as well as the use of environmentally friendly catalysts and solvents. nih.gov Biocatalysis, employing enzymes for quinoline synthesis, also presents a promising green alternative. ijpsjournal.com
In the context of this compound synthesis, a green approach would involve:
Utilizing a biocatalytic or microwave-assisted method for the synthesis of the 8-substituted quinoline precursor.
Employing water or other green solvents in the reaction steps.
Minimizing waste generation through high-yield reactions and atom economy.
The final step of forming the chloride salt from 8-hydrazinylquinoline is inherently a high-atom-economy reaction. The focus of green chemistry in this step would be on the use of aqueous hydrochloric acid and minimizing the use of organic solvents for purification.
Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory scale to a larger preparative or industrial scale introduces several important considerations. These include:
Reagent Cost and Availability: The cost and availability of starting materials, such as the specific 8-substituted quinoline precursor, become critical factors at a larger scale.
Reaction Conditions: Reactions that are manageable in a laboratory setting, such as those requiring very high or low temperatures or pressures, may be challenging and costly to implement on a large scale.
Heat Transfer: Exothermic reactions, such as the neutralization step to form the salt, require efficient heat management to prevent runaway reactions and ensure safety.
Isolation and Purification: The methods used for isolating and purifying the final product, such as filtration and recrystallization, need to be scalable and efficient.
Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential to ensure safe operation at a larger scale.
Waste Management: The disposal of byproducts and waste solvents must be handled in an environmentally responsible and cost-effective manner.
Advanced Structural Elucidation and Spectroscopic Characterization of N Quinolin 8 Yl Hydrazinium, Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Through the analysis of one- and two-dimensional NMR data, a complete structural map of N'-Quinolin-8-YL-hydrazinium, chloride can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental results)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2' | 8.8 - 9.0 | dd | J = 4.2, 1.7 |
| H3' | 7.4 - 7.6 | dd | J = 8.3, 4.2 |
| H4' | 8.0 - 8.2 | dd | J = 8.3, 1.7 |
| H5' | 7.5 - 7.7 | d | J = 8.0 |
| H6' | 7.3 - 7.5 | t | J = 8.0 |
| H7' | 7.0 - 7.2 | d | J = 8.0 |
| -NH-NH3+ | 9.5 - 11.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, experimental ¹³C NMR data for this compound is not currently available. However, based on known data for quinoline (B57606) and its derivatives, the chemical shifts for the nine carbon atoms of the quinoline ring can be estimated. The carbon atom C8', directly attached to the nitrogen of the hydrazinium (B103819) group, would be significantly influenced by the electron-withdrawing nature of this substituent.
Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental results)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2' | 148 - 150 |
| C3' | 120 - 122 |
| C4' | 135 - 137 |
| C4a' | 128 - 130 |
| C5' | 125 - 127 |
| C6' | 129 - 131 |
| C7' | 115 - 117 |
| C8' | 145 - 147 |
| C8a' | 138 - 140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the quinoline ring, allowing for the definitive assignment of adjacent protons. For instance, the correlation between H2' and H3', and between H3' and H4', would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be crucial for assigning the carbon signals based on the already established proton assignments.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound, the molecular formula of the cation is C₉H₁₀N₃⁺.
HRMS Data for the Cation of this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₉H₁₀N₃]⁺ | 160.0869 |
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure. While specific experimental fragmentation data for this compound is not available, the fragmentation of the related compound 8-hydrazinylquinoline (B174681) has been reported. The primary fragmentation pathways would likely involve the loss of small neutral molecules from the hydrazinium group and cleavage of the quinoline ring system.
Potential Fragmentation of the N'-Quinolin-8-YL-hydrazinium Cation (Note: This table is predictive and based on general fragmentation principles)
| Fragment Ion (m/z) | Possible Neutral Loss |
| 143 | NH₃ |
| 129 | N₂H₄ |
| 116 | HCN |
The loss of ammonia (B1221849) (NH₃) would lead to a fragment at m/z 143. The cleavage of the N-N bond could result in the loss of hydrazine (B178648) (N₂H₄), producing the quinolin-8-yl cation at m/z 129. Further fragmentation of the quinoline ring itself could lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 116.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. For this compound, the vibrational spectrum is expected to be a composite of the modes arising from the quinoline ring system and the hydrazinium group.
The quinoline ring system gives rise to a series of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring are expected to produce a group of bands in the 1650-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations contribute to the spectrum in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.
The hydrazinium moiety (-NH2NH2⁺-) introduces additional vibrational modes. The N-H stretching vibrations of the ammonium (B1175870) group are expected to appear as a broad band in the region of 3200-2800 cm⁻¹, often overlapping with the C-H stretching bands. The N-H bending (scissoring) vibrations typically occur around 1600-1500 cm⁻¹. The N-N stretching vibration is expected in the 1100-1000 cm⁻¹ region.
Protonation of the quinoline ring nitrogen would also influence the vibrational frequencies of the heterocyclic ring. Theoretical studies on related quinoline derivatives, such as 8-hydroxyquinoline (B1678124), have provided detailed assignments of their vibrational modes which serve as a valuable reference for interpreting the spectrum of this compound. researchgate.netchemimpex.com
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |
| N-H Stretch | 3200 - 2800 (broad) | Hydrazinium (-NH₃⁺) |
| C=C and C=N Stretch | 1650 - 1400 | Quinoline Ring |
| N-H Bend | 1600 - 1500 | Hydrazinium (-NH₃⁺) |
| C-H In-plane Bend | 1300 - 1000 | Quinoline Ring |
| N-N Stretch | 1100 - 1000 | Hydrazinium |
| C-H Out-of-plane Bend | 900 - 650 | Quinoline Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline moiety is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic system.
For the parent quinoline molecule, two main absorption bands are typically observed. The first, around 310 nm, is attributed to the ¹Lₐ ← ¹A transition, and the second, around 270 nm, corresponds to the ¹Lₑ ← ¹A transition. A more intense band, associated with the ¹B ← ¹A transition, is found at shorter wavelengths, typically around 225 nm.
The presence of the hydrazinium substituent at the 8-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the nitrogen atom, which extends the conjugated system. Furthermore, the protonation of the quinoline nitrogen and the hydrazino group to form the hydrazinium cation will likely lead to further shifts in the absorption bands. The n → π* transitions, which are generally weaker, may also be observed and can be influenced by the solvent polarity.
Studies on related 8-substituted quinoline derivatives have shown absorption maxima in the range of 280 to 510 nm, which is consistent with the expected electronic transitions for this class of compounds. nih.gov
Table 2: Expected Electronic Transitions for this compound
| Transition | Expected Wavelength Range (nm) | Chromophore |
| ¹Lₐ ← ¹A (π → π) | 310 - 350 | Quinoline Ring |
| ¹Lₑ ← ¹A (π → π) | 270 - 300 | Quinoline Ring |
| ¹B ← ¹A (π → π) | 220 - 250 | Quinoline Ring |
| n → π | > 350 | N-containing groups |
X-ray Crystallography for Solid-State Structure Determination
In the reported structure, the 8-aminoquinoline (B160924) moiety is protonated at both the amino group and the quinoline ring nitrogen, forming the 8-azaniumylquinolinium dication. This dual protonation leads to significant changes in bond lengths compared to the neutral 8-aminoquinoline. The C-N bond of the protonated amino group is elongated, indicating a loss of conjugation with the aromatic ring. The quinoline ring system itself is planar.
The crystal packing of the (C₉H₁₀N₂)[ZnCl₄] salt is stabilized by a network of intermolecular N-H···Cl and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the pyridine (B92270) and arene rings of adjacent cations. It is highly probable that this compound would adopt a similar packing motif, with the chloride anion participating in hydrogen bonding with the N-H groups of the hydrazinium cation.
Table 3: Crystallographic Data for the 8-Azaniumylquinolinium Cation
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Cation | 8-azaniumylquinolinium (C₉H₁₀N₂) ²⁺ | |
| Key Feature | Protonation at both the amino group and ring nitrogen | |
| C-N(sp³) Bond Length | 1.464 (2) Å | |
| Intermolecular Interactions | N-H···Cl and C-H···Cl hydrogen bonds, π-π stacking |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₉H₁₀N₃Cl), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.
The experimental determination of the elemental composition through combustion analysis should yield percentages that are in close agreement with the calculated theoretical values, thus confirming the purity and identity of the compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 55.26 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.15 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 21.48 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.12 |
| Total | 195.653 | 100.00 |
Chemical Reactivity and Derivatization Pathways of N Quinolin 8 Yl Hydrazinium, Chloride
Reactions Involving the Hydrazinium (B103819) Cation
In solution, N'-Quinolin-8-YL-hydrazinium, chloride exists in equilibrium with its free base form, 8-hydrazinylquinoline (B174681). The unprotonated form features a highly nucleophilic terminal amino group (-NH2), which is the primary site of reactivity for this part of the molecule.
The terminal nitrogen of the 8-hydrazinylquinoline is a potent nucleophile and readily participates in addition-elimination (condensation) reactions with carbonyl compounds. This reaction is a cornerstone of hydrazone synthesis, which serves as a pathway to more complex molecules. The reaction with aldehydes and ketones typically proceeds by nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by dehydration to yield the corresponding N'-(quinolin-8-yl)hydrazone.
These reactions are generally high-yielding and can be performed under mild conditions, often requiring only stirring the reactants in a suitable solvent like methanol or ethanol (B145695) at room temperature. researchgate.net The resulting hydrazones are valuable intermediates in their own right, often serving as precursors for cyclization reactions or as ligands in coordination chemistry.
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 8-Hydrazinylquinoline | Quinoline-2-carbaldehyde | Methanol | Room Temperature, 8h | 2-((2-(quinolin-8-yl)hydrazinylidene)methyl)quinoline | researchgate.net |
| 2-Hydrazinoquinoline (analogue) | Aromatic Aldehydes | Not Specified | Not Specified | Azomethines (Hydrazones) | researchgate.net |
The nucleophilic character of the hydrazine moiety also allows for facile acylation and sulfonylation reactions. Treatment with acyl chlorides, acid anhydrides, or sulfonyl chlorides leads to the formation of stable hydrazide or sulfonylhydrazide derivatives. These reactions typically proceed by nucleophilic substitution at the acyl or sulfonyl center.
For instance, the reaction of a substituted quinoline (B57606) sulfonyl chloride with hydrazine hydrate (B1144303) yields the corresponding quinoline sulfonylhydrazide. thieme-connect.de This transformation is significant as it introduces a sulfonyl group, which is a common pharmacophore, and provides a new scaffold for further derivatization. These reactions convert the basic hydrazine into a neutral, amide-like functional group, profoundly altering the electronic and physical properties of the molecule.
Reactions Involving the Quinoline Moiety
The quinoline ring system is an aromatic heterocycle with its own distinct reactivity profile, primarily governed by the principles of electrophilic aromatic substitution and reactions at the heterocyclic nitrogen atom.
In the quinoline ring, the benzenoid ring is more susceptible to electrophilic attack than the pyridinoid ring, which is deactivated by the electronegative nitrogen atom. The hydrazino group at the C8 position is an activating, ortho-, para-directing group. However, the para-position (C5) and one ortho-position (C7) are available for substitution. Due to steric hindrance and electronic factors, electrophilic substitution on 8-substituted quinolines often occurs preferentially at the C5 position. juniperpublishers.com
A notable example is the metal-free halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as the halogen source. This method provides a regioselective route to C5-halogenated products in good to excellent yields under mild, ambient conditions. juniperpublishers.com Similarly, Friedel-Crafts acylation of related 8-hydroxyquinoline (B1678124) systems has been shown to proceed at the C5 position, indicating that this is a favored site for electrophilic attack. researchgate.net Theoretical studies on 8-hydroxyquinoline, an analogue, also support that the C5 and C7 positions are electronically favored for electrophilic aromatic substitution. google.comnih.gov
Table 2: Electrophilic Aromatic Substitution on 8-Substituted Quinolines
| Substrate Type | Reaction | Reagent | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|---|
| 8-Substituted Quinoline | Halogenation | Trihaloisocyanuric acid | C5 | 5-Halo-8-substituted quinoline | juniperpublishers.com |
| 8-Aminoquinoline (B160924) Amide (analogue) | Sulfonylation | Arylsulfonyl hydrazides, Cu(OAc)2 | C5 | 5-Sulfonyl-8-aminoquinoline amide | organic-chemistry.org |
| 8-Hydroxyquinoline (analogue) | Acetylation | Acetyl chloride, Lewis Acid | C5 | 5-Acetyl-8-hydroxyquinoline | researchgate.net |
The nitrogen atom at position 1 of the quinoline ring retains a lone pair of electrons and is basic, making it susceptible to alkylation. Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl chloride), results in the formation of quaternary quinolinium salts. This process, known as quaternization, transforms the neutral quinoline into a positively charged quinolinium ion.
This modification significantly alters the electronic properties of the entire ring system, making it more electron-deficient. The formation of these quaternary salts is a well-established reaction for quinoline and its derivatives. organic-chemistry.org While specific examples for 8-hydrazinylquinoline are not prevalent in the literature, the fundamental reactivity of the quinoline nitrogen suggests this pathway is a viable derivatization strategy.
Cyclization Reactions to Form Heterocyclic Architectures
One of the most powerful applications of 8-hydrazinylquinoline in synthetic chemistry is its use as a precursor for the construction of fused heterocyclic systems. The hydrazone and hydrazide intermediates, formed from reactions at the hydrazinium cation, can undergo subsequent intramolecular or intermolecular cyclization reactions to generate novel polycyclic compounds.
For example, 2-hydrazinoquinoline, a close analogue, can be converted into fused triazolo and pyrazolo derivatives. The reaction of the hydrazinoquinoline with formic acid or acetic acid leads to the formation of researchgate.netorganic-chemistry.orgtriazolo[4,3-a]quinolines through ring closure. researchgate.net Similarly, reacting the hydrazino moiety with active methylene (B1212753) compounds can yield pyrazole derivatives fused or appended to the quinoline core. researchgate.net This strategy allows for the synthesis of complex scaffolds, such as the researchgate.netorganic-chemistry.orgtriazolo[4,3-a]quinoxaline system, which can be achieved by reacting a hydrazino-heterocycle with an appropriate aldehyde followed by oxidative cyclization. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Pyrazoline and Pyrazole Derivatives Utilizing this compound
This compound is a key building block for the synthesis of pyrazoline and pyrazole derivatives, which are five-membered heterocyclic compounds known for their significant biological activities. The synthesis of these derivatives typically involves the condensation of the hydrazine moiety with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
The general reaction for the formation of pyrazoles involves the reaction of a hydrazinium salt with a β-diketone. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. For instance, the reaction of a related compound, quinoline-8-sulphonyl hydrazide, with various β-diketones has been shown to produce the corresponding pyrazole derivatives mdpi.com. While specific studies on this compound were not extensively detailed in the searched literature, the reactivity is expected to follow this established pathway.
Pyrazolines, which are dihydrogenated analogs of pyrazoles, can be synthesized by reacting this compound with α,β-unsaturated aldehydes or ketones (chalcones). This reaction is a classic example of a Michael addition followed by intramolecular cyclization. The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the unsaturated system, leading to a cyclized intermediate that, upon tautomerization, yields the pyrazoline ring.
The reaction conditions for these syntheses can be varied to optimize yields and selectivity. Common solvents include ethanol or acetic acid, and the reactions can be performed at room temperature or with heating. The nature of the substituents on the dicarbonyl or unsaturated carbonyl compound can influence the reaction rate and the final structure of the pyrazole or pyrazoline derivative.
Table 1: Synthesis of Pyrazole Derivatives from Hydrazine Precursors
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |
| Quinoline-8-sulfonyl hydrazide | Acetylacetone | 1-(Quinoline-8-sulfonyl)-3,5-dimethyl-1H-pyrazole | mdpi.com |
| Quinoline-8-sulfonyl hydrazide | Dibenzoylmethane | 1-(Quinoline-8-sulfonyl)-3,5-diphenyl-1H-pyrazole | mdpi.com |
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | General Knowledge |
This table presents examples of pyrazole synthesis from related hydrazine compounds to illustrate the general synthetic pathway.
Formation of Fused Heterocyclic Systems
The quinoline nucleus and the reactive hydrazine group in this compound provide a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents, leading to the formation of triazoles, tetrazoles, or other fused systems.
One common pathway to fused heterocycles is the reaction of the hydrazinyl moiety with reagents containing adjacent reactive functional groups. For example, reaction with nitrous acid could lead to the formation of a quinolin-8-yl azide, a precursor for tetrazole synthesis. Another approach involves the reaction with ortho-functionalized aromatic compounds.
While the direct synthesis of fused heterocyclic systems from this compound is not extensively documented in the provided search results, the reactivity of related quinolinyl hydrazines suggests its potential in this area. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-one leads to the formation of a fused pyridazino[4,3-c:5,6-c′]diquinoline system mdpi.com. This transformation highlights the potential for oxidative cyclization reactions involving the hydrazine group and the quinoline ring.
The synthesis of these fused systems is of significant interest as it allows for the creation of novel molecular architectures with potentially unique biological and material properties. The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, are crucial in directing the reaction towards the desired fused heterocyclic product.
Schiff Base Formation and Related Condensation Chemistry
A prominent reaction pathway for this compound is the formation of Schiff bases, also known as hydrazones in this context. This reaction involves the condensation of the primary amino group of the hydrazine moiety with the carbonyl group of an aldehyde or a ketone. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the Schiff base.
The formation of these quinolin-8-yl hydrazones is a versatile method for introducing a wide range of substituents onto the hydrazine nitrogen. The reaction is typically carried out in a suitable solvent such as ethanol or methanol, often with catalytic amounts of acid to facilitate the dehydration step.
These Schiff bases are not only stable compounds in their own right but also serve as important intermediates for the synthesis of other heterocyclic systems. For example, the newly formed imine bond can participate in further cyclization reactions. The diverse range of aldehydes and ketones that can be employed in this reaction allows for the generation of a large library of quinolin-8-yl hydrazone derivatives with varied structural features.
Table 2: Examples of Schiff Base Formation from Quinoline Hydrazide Derivatives
| Quinoline Hydrazide Derivative | Carbonyl Compound | Product Type |
| 2-(Quinolin-8-yloxy)acetohydrazide | Substituted Benzaldehydes | N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides |
| 2-(Quinolin-8-yloxy)acetohydrazide | Substituted Acetophenones | N'-(1-arylethylidene)-2-(quinolin-8-yloxy)acetohydrazides |
| Quinolin-4-carbohydrazide | Various Aldehydes and Ketones | Quinoline-4-carbohydrazones |
This table illustrates the general reaction for the formation of Schiff bases from related quinoline hydrazide compounds.
Exploration of Oxidation-Reduction Chemistry of this compound
The hydrazine moiety in this compound is susceptible to both oxidation and reduction reactions. The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and the reaction conditions.
A notable example of the oxidative transformation of a related compound is the autoxidation of 4-hydrazinylquinolin-2(1H)-one. In this reaction, aerial oxygen is believed to oxidize the hydrazine group, leading to a dimerization and subsequent cyclization to form a fused pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione mdpi.com. This reaction did not proceed under an inert atmosphere, indicating the requirement of an oxidizing agent like oxygen mdpi.com. The proposed mechanism involves the aerial oxidation of an intermediate NH-NH group to a diazine, followed by electrocyclization and further oxidation mdpi.com.
While specific studies on the controlled oxidation of this compound are not detailed in the provided search results, it is expected that it would undergo similar oxidative transformations. The use of different oxidizing agents could potentially lead to the formation of azo compounds (containing an N=N double bond) or even the cleavage of the N-N bond to yield the corresponding amine.
Conversely, the reduction of the hydrazine moiety is also a possible transformation, although less commonly explored for synthetic purposes. Strong reducing agents could potentially cleave the N-N bond to generate 8-aminoquinoline and ammonia (B1221849). The specific outcomes of the redox reactions of this compound would be highly dependent on the chosen reagents and reaction conditions, offering a potential avenue for further synthetic exploration.
Theoretical and Computational Chemistry Studies of N Quinolin 8 Yl Hydrazinium, Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N'-Quinolin-8-YL-hydrazinium, chloride. These in silico studies allow for the detailed examination of its molecular geometry and the nature of its chemical bonds.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties of quinoline (B57606) derivatives. researchgate.net Specifically, the B3LYP functional combined with various basis sets, such as 6-311G+(d,p) and cc-pvdz, has been effectively employed to optimize the molecular geometry of related hydrazone and quinoline compounds. mdpi.com For this compound, DFT calculations are crucial for determining key structural parameters.
These calculations typically begin with the optimization of the ground-state geometry of the N'-Quinolin-8-YL-hydrazinium cation. This process identifies the most stable arrangement of atoms by minimizing the total electronic energy. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds have shown that DFT can accurately predict bond distances, such as C-S and N-H bonds, with good agreement with experimental data. mdpi.com The planarity of molecular structures, a key feature in many quinoline derivatives, is also a common outcome of such geometry optimizations. mdpi.com
Furthermore, DFT calculations yield important energetic information, including the total energy, enthalpy, and Gibbs free energy of the molecule. These thermodynamic parameters are essential for understanding the stability and reactivity of the compound. Frontier molecular orbital analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a standard component of these studies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Geometric Parameters for N'-Quinolin-8-YL-hydrazinium Cation using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-N (quinoline ring) | ~1.37 Å |
| C-C (aromatic) | ~1.40 Å | |
| N-N (hydrazine) | ~1.42 Å | |
| N-H (hydrazine) | ~1.02 Å | |
| Bond Angles | C-N-C (quinoline ring) | ~118° |
| C-N-N (hydrazine linkage) | ~115° | |
| H-N-H (hydrazinium) | ~107° | |
| Dihedral Angles | Quinoline-Hydrazine | ~5° |
| Note: These values are illustrative and based on typical results for similar compounds from DFT calculations. Actual values would require specific calculations for this molecule. |
For more rigorous electronic structure analysis, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results, especially for electron correlation effects. These high-level calculations serve to benchmark the results obtained from DFT. They are particularly useful for refining the understanding of subtle electronic effects, such as weak interactions and excited states, which are important for a complete picture of the molecule's behavior.
Prediction of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which is essential for the characterization of new compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra. mdpi.com These calculations are typically performed on the optimized molecular geometry. The computed chemical shifts, when compared with experimental data, can confirm the proposed structure and aid in the assignment of resonance signals in the experimental spectra. mdpi.com For complex molecules like this compound, where spectral overlap can be an issue, predicted spectra are particularly beneficial. For instance, the chemical shifts of protons in the quinoline ring and the hydrazinium (B103819) moiety can be distinguished and assigned with greater confidence.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for Protons in a Quinoline-Hydrazone System
| Proton | Predicted (DFT/B3LYP) | Experimental |
| NH (hydrazone) | 10.77 | 11.43 |
| Aromatic-H | 7.20 - 8.50 | 7.11 - 8.90 |
| Note: Data adapted from a study on a related tritopic hydrazone ligand to illustrate the typical agreement between predicted and experimental values. mdpi.com |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency analysis, performed using DFT, calculates the frequencies and intensities of these modes. researchgate.net The results are used to simulate the IR and Raman spectra of this compound. These simulated spectra are then compared with experimental spectra to aid in the assignment of vibrational bands to specific functional groups and types of atomic motion, such as stretching, bending, and torsional modes. researchgate.net This comparative analysis is crucial for confirming the presence of key functional groups, such as the N-H bonds of the hydrazinium group and the C=N and C=C bonds within the quinoline system.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the N'-Quinolin-8-YL-hydrazinium cation, particularly around the bond connecting the hydrazine (B178648) group to the quinoline ring, can lead to the existence of multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can provide insights into the conformational landscape that the molecule explores. nih.gov These simulations are valuable for understanding how the molecule interacts with its environment, such as solvent molecules, and for studying its dynamic stability. For this compound, MD simulations can reveal the flexibility of the hydrazinium side chain and its interactions with the chloride anion and surrounding solvent molecules.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, energy barriers, and reaction pathways. For related compounds, such as N-(Quinolin-8-yl)-benzamides, computational studies have explored various mechanistic pathways, including concerted metalation-deprotonation and C-C coupling steps. dtic.mil Similarly, the thermal decomposition of simple hydrazinium salts like hydrazinium chloride and nitrate (B79036) has been investigated, with studies indicating that the reactions proceed through the dissociation of the salt into hydrazine and the corresponding acid in the liquid phase. dtic.milnih.gov The oxidation of the hydrazine/hydrazinium ion has also been modeled, revealing multiple possible reaction routes. bohrium.com
However, no specific computational studies have been published that detail the reaction mechanisms of this compound. Such a study would be necessary to understand its unique reactivity, which is influenced by the combination of the quinoline ring, the hydrazinium group, and the chloride counter-ion. Without targeted research, any discussion of its reaction pathways would be purely speculative and not based on scientific evidence.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methods used to correlate the chemical structure of compounds with their physical properties or biological activities. These studies are valuable for predicting the properties of new compounds.
The scientific literature contains numerous QSPR and QSAR studies on quinoline derivatives, which are recognized for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govthieme-connect.de For example, QSAR models have been developed for quinoline derivatives to predict their antibacterial activity against resistant strains of E. coli and S. aureus. nih.gov These models often use molecular descriptors to build a mathematical relationship with the observed activity. Additionally, studies on quinoline hydrazone derivatives have explored their potential as anticancer agents through computational docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.
Despite the extensive research on the broader class of quinoline compounds, there are no specific QSPR or QSAR studies reported for this compound. To conduct such a study, a dataset of structurally related quinolinyl hydrazinium salts and their corresponding measured properties would be required. As this information is not available, a QSPR analysis for this specific compound cannot be presented.
The Coordination Chemistry of this compound: An Uncharted Territory
A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry of the specific compound this compound. Despite the rich and varied coordination chemistry of related quinoline derivatives, such as the extensively studied 8-hydroxyquinoline (B1678124) and various quinoline-based Schiff bases, research focusing specifically on the metal complexes of the simple 8-hydrazinylquinoline (B174681) ligand, particularly in its hydrazinium chloride salt form, appears to be exceptionally limited.
The provided outline requests a detailed exploration of the ligating properties, synthesis, characterization, and analysis of metal complexes of this compound. This includes specifics on transition and main group metal complexes, their electronic and molecular structures, and magnetic properties. However, a thorough search of chemical databases and scientific journals did not yield specific studies that would provide the necessary data to populate these sections for this exact compound.
While the broader family of quinoline-containing ligands is known for its versatile chelating abilities, typically involving the quinoline nitrogen and a substituent at the 8-position, the specific behavior of the hydrazinium group (-NHNH3+) in this compound as a ligand is not well-documented. It is plausible that upon deprotonation, the resulting 8-hydrazinylquinoline would act as a bidentate ligand, coordinating through the quinoline nitrogen and one of the hydrazine nitrogens. However, without experimental evidence from synthesized and characterized complexes, any discussion on its ligating properties, the structure of its metal complexes, or their spectroscopic and magnetic properties would be purely speculative.
The absence of dedicated research on the coordination chemistry of this compound means that detailed research findings, data tables, and specific examples of its metal complexes are not available in the current body of scientific literature. Therefore, a scientifically accurate and informative article strictly adhering to the requested outline for this specific compound cannot be generated at this time. This highlights a potential area for future research in the field of coordination chemistry.
Advanced Analytical Methodologies for N Quinolin 8 Yl Hydrazinium, Chloride and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For N'-Quinolin-8-YL-hydrazinium, chloride and its derivatives, several chromatographic techniques are particularly valuable.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of quinoline (B57606) derivatives. In this technique, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For ionizable compounds like this compound, the pH of the mobile phase is a critical parameter that affects retention time and peak shape. Buffers are often incorporated into the mobile phase to control the pH and ensure reproducible results.
For chiral derivatives of this compound, specialized chiral stationary phases (CSPs) can be used to separate enantiomers. nih.govresearchgate.netasianpubs.orgresearchgate.net These phases are designed to have stereospecific interactions with the enantiomers, leading to different retention times. Alternatively, a chiral derivatizing agent can be reacted with the racemic mixture to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. researchgate.netasianpubs.org
Table 1: Illustrative HPLC Method Parameters for Quinoline Hydrazone Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 320 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table presents a general starting point for method development, and specific conditions will need to be optimized for the particular analyte and matrix.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While this compound itself is a salt and thus not directly amenable to GC analysis due to its low volatility, its volatile derivatives can be effectively analyzed.
Derivatization is a key step to enhance the volatility of the compound. One common approach for compounds containing active hydrogens, such as the hydrazinium (B103819) group, is silylation. nih.govresearchgate.netwiley.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability. nih.govresearchgate.netwiley.com Another derivatization strategy for hydrazine (B178648) involves reaction with a ketone, such as acetone, to form a more volatile azine derivative, which can then be analyzed by headspace GC-MS. nih.gov
The choice of the GC column is critical for achieving good separation. A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of derivatized quinoline compounds. The temperature program of the GC oven is optimized to ensure efficient separation of the analyte from other components in the sample.
Table 2: Example GC Conditions for Analysis of Derivatized Quinoline Compounds
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Program | Initial temp. held, then ramped to a final temperature |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Specific parameters will depend on the exact derivative being analyzed.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound and its derivatives. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
By comparing the spots of the reaction mixture with those of the starting materials and expected products, the progress of the reaction can be qualitatively assessed. The disappearance of starting material spots and the appearance of product spots indicate that the reaction is proceeding. Visualization of the spots is often achieved under UV light, especially for compounds containing chromophores like the quinoline ring. mdpi.comresearchgate.net
Table 3: Typical TLC System for Monitoring Quinoline Hydrazone Synthesis
| Component | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) |
| Visualization | UV lamp (254 nm and/or 365 nm) |
The ratio of the solvents in the mobile phase is adjusted to achieve optimal separation.
Spectrophotometric and Spectrofluorometric Quantification Methods
Spectrophotometric and spectrofluorometric methods are based on the interaction of electromagnetic radiation with the analyte molecules and are widely used for the quantification of quinoline-containing compounds due to their inherent chromophoric and fluorophoric properties.
UV-Visible spectrophotometry measures the absorption of light by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. The quinoline ring system in this compound exhibits characteristic absorption bands. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative analysis. The formation of derivatives or complexes can lead to shifts in the absorption maximum and changes in molar absorptivity, which can be exploited for selective quantification.
Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a molecule after it has absorbed light. Many quinoline derivatives are fluorescent, and their fluorescence intensity is often directly proportional to their concentration over a certain range. The formation of hydrazone derivatives can significantly influence the fluorescence properties, sometimes leading to enhanced emission (chelation-enhanced fluorescence) or quenching, providing a basis for sensitive detection methods.
Electrochemical Detection and Quantification
Electrochemical methods offer a sensitive and selective approach for the quantification of electroactive compounds like this compound. The hydrazine moiety is readily oxidizable, making it an excellent target for electrochemical detection.
Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, the oxidation and reduction potentials of the analyte can be determined. The peak current in a CV experiment is proportional to the concentration of the analyte, allowing for quantification.
The electrochemical oxidation of hydrazine and its derivatives has been studied on various electrode surfaces, including platinum, gold, and modified carbon electrodes. rsc.orgcapes.gov.br The mechanism of oxidation can be complex and is influenced by the electrode material, pH, and the presence of other species. rsc.orgacs.orgnih.gov For analytical purposes, the goal is to achieve a well-defined and reproducible oxidation peak at a potential that minimizes interference from other sample components.
Table 4: Key Parameters in Electrochemical Detection of Hydrazine Derivatives
| Parameter | Description |
| Working Electrode | Glassy Carbon, Platinum, Gold, or Modified Electrodes |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire or graphite (B72142) rod |
| Electrolyte | A supporting electrolyte in a suitable solvent (e.g., phosphate (B84403) buffer in water) |
| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Amperometry |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound and its derivatives in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the high separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. After separation on the GC column, the derivatized volatile analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its confident identification. The fragmentation patterns of quinoline alkaloids and their derivatives have been studied, providing valuable information for structural elucidation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govnih.govfarmaciajournal.comyoutube.com This is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization to increase volatility. The eluent from the HPLC column is introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (LC-MS/MS) can be used to further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.govyoutube.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful technique that provides detailed structural information of the analytes as they elute from the HPLC column. The eluent flows through a special NMR flow cell placed within the NMR spectrometer. This allows for the acquisition of NMR spectra of the separated components, which is invaluable for the structural elucidation of unknown derivatives or impurities.
Table 5: Comparison of Hyphenated Techniques for the Analysis of this compound and its Derivatives
| Technique | Separation Principle | Detection Principle | Key Advantages | Considerations |
| GC-MS | Volatility and polarity of derivatives | Mass-to-charge ratio of fragments | High resolution, established libraries | Requires derivatization |
| LC-MS | Polarity and hydrophobicity | Mass-to-charge ratio of molecular and fragment ions | Applicable to non-volatile compounds, high sensitivity and selectivity | Matrix effects can be a concern |
| LC-NMR | Polarity and hydrophobicity | Nuclear magnetic resonance | Provides detailed structural information | Lower sensitivity compared to MS |
Future Perspectives and Emerging Research Avenues for N Quinolin 8 Yl Hydrazinium, Chloride
Development of N'-Quinolin-8-YL-hydrazinium, chloride as a Key Synthon for Complex Organic Molecules
The true potential of this compound lies in its utility as a synthon—a fundamental building block for constructing more complex molecules. The compound features two key reactive sites: the quinoline (B57606) core and the hydrazinium (B103819) group, which can be leveraged for diverse synthetic transformations.
The hydrazinium moiety, a protonated form of hydrazine (B178648), can act as a precursor to the highly nucleophilic quinolin-8-ylhydrazine. This free hydrazine is readily condensed with aldehydes and ketones to form quinoline-hydrazone derivatives. mdpi.comnih.govrsc.org These hydrazones are not merely stable final products; they are versatile intermediates themselves. For instance, they are widely used in the synthesis of various nitrogen-containing heterocycles. A prominent example is the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds investigated for their photophysical properties. nih.govuj.edu.plmdpi.com This reaction often proceeds through the cyclization of a quinoline derivative with a hydrazine. uj.edu.plmdpi.com
Furthermore, multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step, represent a promising area for the application of this synthon. nih.govnih.gov The development of novel MCRs utilizing this compound could provide rapid access to diverse libraries of quinoline-based compounds for screening in drug discovery and materials science. nih.govpurdue.edu The synthetic flexibility of the quinoline ring combined with the reactivity of the hydrazide/hydrazone linker allows for the creation of a wide array of structurally diverse molecules. nih.govnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reactant(s) | Resulting Scaffold | Potential Application | Reference |
|---|---|---|---|---|
| Hydrazone Formation | Aldehydes, Ketones | Quinoline-Hydrazones | Anticancer, Antimicrobial Agents, Intermediates | nih.govrsc.orgsci-hub.se |
| Heterocyclic Cyclization | Dicarbonyls, α,β-Unsaturated Esters | Pyrazolo[3,4-b]quinolines | Fluorescent Probes, Biologically Active Molecules | nih.govmdpi.com |
| Amide Coupling | Carboxylic Acids (after conversion to hydrazide) | Quinoline-Hydrazide-Amides | Medicinal Chemistry Scaffolds | mdpi.com |
| Multicomponent Reactions | e.g., Aldehyde + Active Methylene (B1212753) Compound | Complex Fused Heterocycles | Rapid Library Synthesis for Drug Discovery | nih.govnih.gov |
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a rich field for the exploration of this compound. The molecule's structure is inherently suited for forming ordered, higher-level structures.
The planar, aromatic quinoline system is well-known to participate in π-π stacking interactions, a key driving force for the self-assembly of many organic molecules. rsc.org The hydrazinium group provides a potent source of directed hydrogen bonds. The -NH₂⁺- group contains strong hydrogen bond donors, which can interact with suitable acceptors to form robust and predictable supramolecular synthons. These interactions can guide the assembly of the molecules into one-, two-, or three-dimensional networks. rsc.org
Moreover, the 8-substituted quinoline framework is a classic bidentate chelating ligand for a vast range of metal ions. tandfonline.comnih.gov The nitrogen atom of the quinoline ring and the adjacent nitrogen of the hydrazine group can coordinate with a metal center, leading to the formation of metallo-supramolecular assemblies. This opens up possibilities for creating novel coordination polymers, cages, and frameworks with potentially interesting catalytic, magnetic, or photophysical properties. The study of related 8-aminoquinoline (B160924) complexes has demonstrated the feasibility of forming intricate hydrogen-bonded networks.
Table 2: Key Non-Covalent Interactions in Quinoline-Based Supramolecular Assemblies
| Interaction Type | Originating Moiety | Role in Assembly | Reference |
|---|---|---|---|
| π-π Stacking | Quinoline aromatic rings | Stabilizes columnar or layered structures | rsc.org |
| Hydrogen Bonding (Donor) | Hydrazinium N-H protons | Directional control of molecular assembly | rsc.org |
| Hydrogen Bonding (Acceptor) | Quinoline ring nitrogen, Hydrazine nitrogen | Complementary binding site in networks | rsc.org |
| Metal Coordination | Quinoline N and Hydrazine N (as a bidentate ligand) | Formation of metallo-supramolecular structures | tandfonline.comnih.gov |
Integration of this compound into Novel Materials Science Applications
The unique electronic and structural properties of the quinoline scaffold suggest that this compound could be a valuable precursor for advanced functional materials.
Fluorescent Sensors: Quinoline derivatives are widely used in the design of fluorescent chemosensors for detecting metal ions. mdpi.comnanobioletters.com The fluorescence properties of the quinoline ring are often sensitive to the local environment and can be significantly altered upon binding a metal ion. nih.govrsc.org Derivatives of this compound could be synthesized to create new sensors with high selectivity and sensitivity for specific ions, which have applications in environmental monitoring and biological imaging. mdpi.comnanobioletters.comrsc.org For example, 8-aminoquinoline derivatives have been successfully used for the fluorescent labeling of zinc ions. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The field of organic electronics heavily relies on materials with specific charge-transport and light-emitting properties. Metal complexes of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinolinato)aluminum (Alq3), are canonical materials used in OLEDs as highly stable and efficient electron-transporting and emissive layers. researchgate.netbohrium.comdergipark.org.tr By using this compound as a ligand precursor, it may be possible to synthesize novel metal complexes with tailored electronic properties, potentially leading to more efficient or color-tuned OLED devices. researchgate.netrsc.org Recent research has also focused on quinoline-based emitters that exhibit thermally activated delayed fluorescence (TADF) for high-efficiency, non-doped OLEDs. rsc.org
Table 3: Potential Materials Science Applications for this compound Derivatives
| Application Area | Underlying Property | Potential Role of Derivative | Reference |
|---|---|---|---|
| Fluorescent Chemosensors | Chelation-induced fluorescence change | Selective detection of metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) | mdpi.comnanobioletters.comrsc.org |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport | Ligand for novel emissive or electron-transporting metal complexes | researchgate.netbohrium.comrsc.org |
| Smart Materials | Stimuli-responsive self-assembly | Component of gels or films that respond to pH or chemical vapors | rsc.org |
Challenges and Opportunities in this compound Research
The exploration of this compound is not without its challenges, but these also highlight significant opportunities for new research.
Challenges:
Lack of Foundational Data: The most immediate challenge is the absence of comprehensive studies on the compound itself. Foundational work is needed to establish efficient, scalable, and reproducible synthetic protocols.
Characterization: Detailed physicochemical characterization is required. This includes determining its solubility in various solvents, its stability under different conditions (pH, temperature), and obtaining a definitive crystal structure to understand its solid-state packing.
Reactivity Control: The bifunctional nature of the molecule presents a challenge in controlling reaction selectivity. Methods will be needed to selectively react at either the hydrazine group or the quinoline ring, or to use both in a controlled manner.
Opportunities:
Unexplored Chemical Space: The compound is an untapped building block. Its systematic study offers the opportunity to discover new reactions and synthesize novel molecular architectures that are currently inaccessible.
New Functional Materials: The combination of a chelating quinoline unit and a reactive hydrazine group in one molecule is a powerful platform for creating new functional materials. There is a significant opportunity to develop novel fluorescent sensors, OLED components, and supramolecular assemblies with unique properties. rsc.orgnanobioletters.comrsc.org
Medicinal Chemistry Advances: Given the broad spectrum of biological activities reported for quinoline-hydrazone hybrids, including anticancer and antibacterial properties, new derivatives synthesized from this compound could be valuable candidates for drug discovery programs. nih.govnih.govrsc.org The synthetic flexibility of the scaffold allows for fine-tuning of its structure to optimize activity and selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-Quinolin-8-YL-hydrazinium chloride, and how can purity be ensured?
- Methodology : The compound is typically synthesized via condensation reactions between quinoline-8-amine derivatives and hydrazine hydrochloride. For example, hydrazide derivatives of quinoline can be prepared using hydrazine hydrate under reflux in ethanol with glacial acetic acid as a catalyst ( ). Purity is confirmed via ¹H NMR (e.g., DMSO-d₆ solvent for resolving aromatic protons) and ESI-MS (to verify molecular ion peaks, e.g., [M+H]⁺) .
Q. Which spectroscopic techniques are critical for characterizing N'-Quinolin-8-YL-hydrazinium chloride?
- Methodology :
- ¹H NMR : Key for identifying hydrazine protons (δ ~8–10 ppm) and quinoline aromatic protons (δ ~7–9 ppm) .
- ESI-MS : Confirms molecular weight (e.g., calculated vs. observed [M+H]⁺) .
- IR Spectroscopy : Detects N–H stretching (~3200–3400 cm⁻¹) and C=N/C=O bonds (~1600–1700 cm⁻¹) .
Q. How can reaction yields be improved during synthesis?
- Methodology : Optimize reaction time (e.g., 18–20 hours for hydrazide formation), solvent choice (ethanol or DMF for solubility), and stoichiometric ratios (e.g., 1:1 molar ratio of quinoline derivatives to hydrazine) . Chromatographic purification (e.g., CH₂Cl₂/MeOH 97:3) enhances yield by removing unreacted precursors .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in N'-Quinolin-8-YL-hydrazinium chloride derivatives?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. For example, hydrogen bonding between hydrazinium protons and chloride ions can be modeled using SHELXL, with DFIX restraints for N–H distances (e.g., 0.86 Å) . Thermal ellipsoid plots and Hirshfeld surface analysis further validate packing interactions .
Q. What experimental strategies address contradictory bioactivity results in cytotoxicity assays?
- Methodology :
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ variability .
- Control Experiments : Compare with structurally similar compounds (e.g., 8-hydroxyquinoline derivatives) to isolate the hydrazinium moiety’s role .
- Mechanistic Studies : Use fluorescence probes (e.g., 8-amidoquinoline derivatives) to track cellular uptake and metal chelation effects .
Q. How do solvent polarity and pH influence the stability of N'-Quinolin-8-YL-hydrazinium chloride?
- Methodology :
- pH Stability Tests : Measure decomposition rates via HPLC at pH 2–9 (hydrazinium salts are stable at acidic pH ~2–3, as in phenylhydrazinium chloride) .
- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) to minimize hydrolysis, confirmed by TGA/DSC for thermal stability .
Q. What computational methods predict the ligand-binding properties of N'-Quinolin-8-YL-hydrazinium chloride?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to model charge distribution on the hydrazinium group .
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) using AutoDock Vina .
Key Considerations
- Contradictions : While SHELX is widely used for small-molecule refinement ( ), alternative software like OLEX2 may improve handling of disordered chloride ions in hydrazinium salts .
- Advanced Tools : Pair experimental data (e.g., XRPD for crystallinity) with computational models to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
